2-[(Adamantan-1-ylmethyl)-amino]-ethanol
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Overview
Description
2-[(Adamantan-1-ylmethyl)-amino]-ethanol is a chemical compound with the molecular formula C13H23NO and a molecular weight of 209.33 g/mol . It is known for its unique structure, which includes an adamantane moiety, a tricyclic hydrocarbon, attached to an aminoethanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(Adamantan-1-ylmethyl)-amino]-ethanol can be synthesized through several methods. One common synthetic route involves the reaction of ethylene oxide with 1-adamantanemethylamine in the presence of ethanol at temperatures ranging from 60 to 70°C for about 4 hours in an autoclave . This method yields the desired product with a yield of approximately 65.5% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
2-[(Adamantan-1-ylmethyl)-amino]-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-[(Adamantan-1-ylmethyl)-amino]-ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(Adamantan-1-ylmethyl)-amino]-ethanol involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to enhance the lipophilicity of compounds, which can improve their pharmacological properties . The aminoethanol group can interact with various biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Adamantane: The parent compound of the adamantane moiety, known for its stability and unique structure.
Amantadine: A derivative of adamantane used as an antiviral and antiparkinsonian drug.
Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.
Uniqueness
2-[(Adamantan-1-ylmethyl)-amino]-ethanol is unique due to its combination of the adamantane moiety with an aminoethanol group. This structure imparts specific chemical and biological properties that differentiate it from other adamantane derivatives .
Properties
IUPAC Name |
2-(1-adamantylmethylamino)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c15-2-1-14-9-13-6-10-3-11(7-13)5-12(4-10)8-13/h10-12,14-15H,1-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQHUVHSOLQIQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390312 |
Source
|
Record name | 2-[(Adamantan-1-ylmethyl)-amino]-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24804589 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
65738-69-4 |
Source
|
Record name | 2-[(Adamantan-1-ylmethyl)-amino]-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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